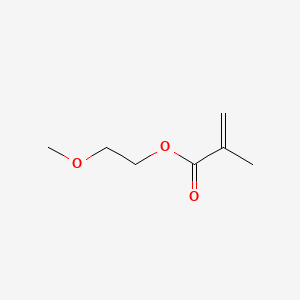

2-Methoxyethyl methacrylate

CAS No.: 27987-32-2

Cat. No.: VC13335449

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27987-32-2 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 2-methoxyethyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 |

| Standard InChI Key | YXYJVFYWCLAXHO-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OCCOC |

| Canonical SMILES | CC(=C)C(=O)OCCOC |

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Methoxyethyl methacrylate (C₇H₁₂O₃, MW 144.17 g/mol) features a methacrylate group linked to a 2-methoxyethyl chain. The molecular structure enables both radical polymerization via the vinyl group and hydrogen bonding interactions through the ether oxygen . Density functional theory calculations reveal a dipole moment of 2.1 Debye, influencing its interfacial orientation in aqueous environments .

Thermodynamic Parameters

Key physical properties include:

The compound's log P value of 1.3 at 23.3°C indicates moderate hydrophobicity, facilitating its use in amphiphilic copolymer systems .

Synthesis and Manufacturing

Industrial Production Methods

The primary synthetic route involves transesterification of methyl methacrylate with 2-methoxyethanol (ethylene glycol monomethyl ether) using mixed catalyst systems. A patented reactive distillation process employs sodium carbonate/sodium cyanate catalysts (1:4 ratio) with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a polymerization inhibitor . This method achieves >99.5% purity with reaction conditions optimized at 115–125°C and 10–15 kPa vacuum .

Laboratory-Scale Synthesis

Controlled radical polymerization techniques have revolutionized 2-methoxyethyl methacrylate processing:

-

SET-DTLRP: Sodium dithionite-catalyzed polymerization in aqueous media produces α,ω-di(iodo)poly(2-methoxyethyl methacrylate) macroinitiators with Đ = 1.2–1.3 .

-

RAFT Polymerization: Using dibenzyltrithiocarbonate (DBTTC) chain transfer agents enables synthesis of block copolymers with Mₙ up to 120 kDa and Đ <1.4 .

Polymerization Behavior and Copolymer Design

Homopolymerization Kinetics

The monomer exhibits ideal free radical polymerization characteristics with propagation rate constants (kₚ) of 2.1 × 10³ L·mol⁻¹·s⁻¹ at 60°C. Living polymerization techniques achieve near-quantitative conversion (>98%) while maintaining narrow molecular weight distributions (Đ = 1.15–1.25) .

Copolymer Systems

Copolymerization with 2-hydroxyethyl acrylate demonstrates ideal azeotropic behavior (r₁ = r₂ = 1.02), enabling precise composition control .

Biomedical Applications

Blood Compatibility Mechanisms

Poly(2-methoxyethyl methacrylate) surfaces reduce platelet adhesion by 89% compared to polyurethane controls . Neutron reflectivity studies reveal:

Drug Delivery Systems

pH-sensitive microgels (200–500 nm diameter) exhibit:

-

Doxorubicin loading capacity: 18–22% w/w

| Parameter | Value | Test System |

|---|---|---|

| Acute Oral LD₅₀ | >2000 mg/kg | SD Rats |

| Skin Irritation | Mild erythema (OECD 404) | Rabbit |

| Eye Irritation | Transient conjunctivitis | Draize Test |

The monomer is classified as Xi (Irritant) under GHS with hazard statements H315/H319/H335 . Polymerized forms show no significant cytotoxicity (IC₅₀ >1 mg/mL) .

Recent Advances and Future Directions

Femtosecond sum frequency generation spectroscopy has elucidated interfacial molecular orientation, revealing:

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume